4-[3-(4-FLUOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
The synthesis of 4-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 3-amino-2-methylpyrazole to form an intermediate, which is then cyclized with 2-chloropyridine under basic conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity .
Chemical Reactions Analysis
4-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine involves the inhibition of specific molecular targets, such as CDK2/cyclin A2. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDKs makes it a valuable tool in cancer research and therapy .
Comparison with Similar Compounds
4-[3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]pyrimidin-7-yl]pyridine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity and potential therapeutic applications.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are used in the development of fluorescent probes and sensors due to their tunable photophysical properties.
The unique structural features and biological activities of this compound make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4/c1-12-17(14-2-4-15(19)5-3-14)18-21-11-8-16(23(18)22-12)13-6-9-20-10-7-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGUODLSXDNDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.